BenchChemオンラインストアへようこそ!

Prontosil

Prodrug pharmacology Antibacterial mechanism In vivo screening models

Prontosil (sulfamidochrysoidine) is the historically irreplaceable, first-in-class sulfonamide prodrug requiring gut microbial azoreductase for in vivo activation. It is inactive in vitro, making it the essential positive control for colon-specific drug delivery research, microbiome-dependent metabolism studies, and historical phenotypic screening benchmarks. Direct substitution with sulfanilamide or later sulfonamides (sulfapyridine, sulfathiazole, sulfadiazine) is scientifically invalid for these applications due to their fundamentally different activation mechanisms, broader spectra, and direct in vitro activity.

Molecular Formula C12H13N5O2S
Molecular Weight 291.33 g/mol
CAS No. 103-12-8
Cat. No. B091393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProntosil
CAS103-12-8
Synonyms2',4'-diaminoazobenzene-4-sulfonamide
Prontosil
Streptocide (Evans)
sulfamidochrysoidin
sulfamidochrysoidine
sulfamidochrysoidine hydrochloride
Molecular FormulaC12H13N5O2S
Molecular Weight291.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)S(=O)(=O)N
InChIInChI=1S/C12H13N5O2S/c13-8-1-6-12(11(14)7-8)17-16-9-2-4-10(5-3-9)20(15,18)19/h1-7H,13-14H2,(H2,15,18,19)
InChIKeyABBQGOCHXSPKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prontosil (CAS 103-12-8): The First Commercial Sulfonamide Antibacterial and Prodrug Paradigm


Prontosil (sulfamidochrysoidine, CAS 103-12-8) is a synthetic azo dye and the first commercially available sulfonamide antibacterial agent, introduced in 1935 by Bayer/IG Farben [1]. The compound possesses the molecular formula C₁₂H₁₃N₅O₂S and a molecular weight of 291.33 g/mol, with limited aqueous solubility (0.75 mg/L at 25°C) . Prontosil is historically significant as the first synthetic antibacterial drug, demonstrating efficacy against hemolytic streptococcal infections in vivo, though it exhibits no direct antibacterial activity in vitro [2]. The compound serves as a prodrug that undergoes reductive cleavage of its azo bond by intestinal bacteria to release the active metabolite sulfanilamide (p-aminobenzenesulfonamide) [3].

Prontosil (CAS 103-12-8) vs. Generic Sulfanilamide: Why Direct Substitution Yields Non-Equivalent Outcomes


Direct substitution of Prontosil with sulfanilamide or other sulfonamide analogs is scientifically invalid for applications requiring Prontosil's specific prodrug activation pathway. Prontosil is entirely inactive in vitro (MIC undefined against hemolytic streptococci in broth culture), while sulfanilamide demonstrates measurable bacteriostatic activity in vitro [1]. The compound's therapeutic efficacy depends on gut microbial azoreductase-mediated cleavage of the azo bond, which liberates sulfanilamide in vivo—a mechanism that cannot be replicated by administering sulfanilamide directly for studies of colon-specific drug delivery or prodrug biotransformation [2]. Subsequent sulfonamide derivatives (sulfapyridine, sulfathiazole, sulfadiazine) exhibit broader antibacterial spectra and greater in vitro potency, rendering them unsuitable surrogates for Prontosil in historical control experiments or mechanistic studies of azo-prodrug pharmacology [3].

Prontosil (CAS 103-12-8) Quantitative Differentiation Evidence: Comparative Data for Procurement and Experimental Selection


In Vitro vs. In Vivo Antibacterial Activity: Prontosil vs. Sulfanilamide Head-to-Head Comparison

Prontosil exhibits no detectable antibacterial activity in vitro against hemolytic streptococci, whereas sulfanilamide demonstrates direct bacteriostatic effects in broth culture. In mouse peritonitis models of Streptococcus pyogenes infection, both compounds achieve comparable protective efficacy, confirming Prontosil functions exclusively as a prodrug requiring in vivo activation [1].

Prodrug pharmacology Antibacterial mechanism In vivo screening models

Murine Peritonitis Model Efficacy: Prontosil vs. Untreated Control in Streptococcus pyogenes Infection

In the mouse peritonitis model—the first experimental animal model used in antibiotic research—Prontosil demonstrated marked protective and therapeutic value against Streptococcus pyogenes infection in vivo. This model established the foundational efficacy benchmark against which all subsequent sulfonamide derivatives were initially compared [1][2].

Streptococcal infection Mouse peritonitis model In vivo efficacy

Prodrug Activation Efficiency: Prontosil Azo Reduction by Gut Microbiota vs. Direct Sulfanilamide Administration

Prontosil undergoes reductive cleavage of its azo bond exclusively by intestinal bacterial azoreductases in rats and humans, with antibiotic co-administration significantly reducing urinary sulfanilamide excretion. This contrasts with sulfanilamide, which is directly absorbed without requiring microbial biotransformation [1].

Gut microbiota metabolism Azoreductase activity Colon-specific drug delivery

Historical Screening Magnitude: Prontosil Discovery Required ~3000 Compound Evaluation vs. Subsequent Rational Derivative Design

Prontosil was identified through systematic screening of approximately 3,000 azo dye compounds over a four-year period (1932-1935) at Bayer/IG Farben. In contrast, subsequent sulfonamide derivatives (sulfapyridine, sulfathiazole, sulfadiazine) were developed via rational medicinal chemistry approaches based on the known sulfanilamide scaffold, requiring substantially fewer candidate syntheses [1].

Drug discovery history Sulfonamide development Phenotypic screening

Commercial Availability and Patent Status Differentiation: Prontosil vs. Sulfanilamide

Prontosil was protected by a 1932 German patent filed by IG Farben, whereas sulfanilamide had been synthesized by Paul Gelmo in 1908 and was already off-patent by the time of Domagk's discovery, enabling unrestricted commercial production by any manufacturer [1]. This patent differential drove the rapid proliferation of sulfanilamide-based products globally.

Patent expiration Generic availability Intellectual property

Spectrum Limitation vs. Later Sulfonamides: Prontosil Restricted to Gram-Positive Cocci

Prontosil's antibacterial spectrum is restricted to Gram-positive cocci, primarily hemolytic streptococci and, to a lesser extent, staphylococci, with no activity against enterobacteria. In contrast, later sulfonamides such as sulfapyridine and sulfadiazine exhibit broader spectra encompassing both Gram-positive and Gram-negative organisms [1][2].

Antibacterial spectrum Gram-positive Streptococcal infections

Prontosil (CAS 103-12-8) Optimal Research and Industrial Application Scenarios Based on Verified Differentiation


Gut Microbiota-Mediated Prodrug Activation Studies

Prontosil serves as a validated model prodrug for investigating colon-specific drug delivery and gut microbial azoreductase activity. Its exclusive in vivo activation via intestinal bacterial azo bond cleavage makes it an essential positive control in experiments evaluating inter-individual variability in microbiome-dependent drug metabolism, antibiotic-induced dysbiosis effects on prodrug activation, and the design of azo-linked colon-targeting therapeutics [1].

Historical Reference Standard for Sulfonamide Development Research

As the first commercially available synthetic antibacterial agent, Prontosil is irreplaceable as a historical reference standard in pharmaceutical history research, drug discovery pedagogy, and comparative studies of pre-target-based phenotypic screening methodologies. Its discovery pathway—involving approximately 3,000 compound screens over four years—provides a benchmark for analyzing the evolution of drug discovery efficiency [2].

Streptococcal Infection Positive Control in In Vivo Models

For laboratories validating mouse peritonitis models or other in vivo streptococcal infection systems, Prontosil offers a historically validated positive control compound. Its documented protective efficacy against Streptococcus pyogenes in murine models provides a reproducible benchmark for calibrating new infection protocols and comparing novel anti-streptococcal candidates against the original sulfonamide standard [3].

Azo Dye Structure-Activity Relationship Studies in Antimicrobial Discovery

Prontosil's origin as an azo dye with antimicrobial properties makes it a key reference compound for structure-activity relationship (SAR) studies investigating the intersection of dye chemistry and antibacterial activity. Researchers exploring the antimicrobial potential of structurally related azo compounds use Prontosil as the foundational comparator against which novel azo antimicrobial candidates are benchmarked [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prontosil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.